Cas no 1052535-69-9 (4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)

4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- MLS000548306
- 4-(1H-BENZOIMIDAZOL-2-YL)-BENZOIC ACID HYDROCHLORIDE
- 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride
- SMR000172232
- 4-(1H-Benzoimidazol-2-yl)-benzoic acidhydrochloride
- 4-(1H-1,3-benzodiazol-2-yl)benzoic acid hydrochloride
- 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride
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- MDL: MFCD01596225
- インチ: 1S/C14H10N2O2.ClH/c17-14(18)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;/h1-8H,(H,15,16)(H,17,18);1H
- InChIKey: YUSLWJNWXZLZIX-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1C=CC(=CC=1)C1=NC2C=CC=CC=2N1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 313
- トポロジー分子極性表面積: 66
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM382429-1g |
4-(1H-1,3-benzodiazol-2-yl)benzoic acid hydrochloride |
1052535-69-9 | 95%+ | 1g |
$243 | 2023-01-13 | |
Matrix Scientific | 008430-1g |
4-(1H-Benzoimidazol-2-yl)-benzoic acidhydrochloride |
1052535-69-9 | 1g |
$378.00 | 2023-09-11 | ||
Chemenu | CM382429-5g |
4-(1H-1,3-benzodiazol-2-yl)benzoic acid hydrochloride |
1052535-69-9 | 95%+ | 5g |
$703 | 2023-01-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672984-5g |
4-(1H-benzo[d]imidazol-2-yl)benzoic acid hydrochloride |
1052535-69-9 | 98% | 5g |
¥10290.00 | 2024-08-09 |
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochlorideに関する追加情報
Introduction to 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride (CAS No. 1052535-69-9)
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1052535-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid derivative class, incorporating a benzoimidazole moiety at the 2-position, which confers unique chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.
The benzoimidazole scaffold is a prominent heterocyclic system widely recognized for its diverse pharmacological activities. It is structurally characterized by a benzene ring fused to an imidazole ring, both of which are rich in nitrogen atoms. This structural feature contributes to its ability to interact with various biological targets, including enzymes and receptors. In particular, benzoimidazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of a benzoic acid moiety at the 2-position of benzoimidazole further expands its pharmacological potential by enhancing binding affinity and metabolic stability.
4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride has emerged as a promising candidate in drug discovery efforts aimed at addressing unmet medical needs. Recent studies have highlighted its role as a key intermediate in the development of novel compounds targeting neurological disorders. The benzoimidazole-benzoic acid conjugate exhibits inhibitory activity against specific enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. By modulating the activity of these enzymes, this compound holds therapeutic promise for mitigating cognitive decline and motor dysfunction associated with these conditions.
The synthesis of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride involves multi-step organic transformations, including condensation reactions, cyclization processes, and salt formation. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The hydrochloride form is particularly advantageous due to its improved solubility in aqueous solutions, facilitating formulation into oral or injectable dosage forms.
Preclinical studies have demonstrated the pharmacokinetic profile of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings support its potential as a lead compound for further development into clinical trials. Additionally, computational modeling and molecular docking studies have been utilized to elucidate the binding interactions between this compound and its target proteins. Such insights are crucial for rational drug design and optimization.
The benzoimidazole-benzoic acid structure has also shown promise in addressing inflammatory diseases. Emerging research indicates that this compound modulates inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. This mechanism aligns with current therapeutic strategies aimed at reducing chronic inflammation, which is implicated in various metabolic and autoimmune conditions. The dual functionality of 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride—combining the bioactivity of benzoimidazole with the stability of benzoic acid—makes it a versatile scaffold for medicinal chemistry innovation.
In conclusion, 4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride (CAS No. 1052535-69-9) represents a significant advancement in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable asset in the development of novel therapeutics for neurological disorders, inflammation, and other diseases. Ongoing research continues to explore its full potential, paving the way for innovative treatments that address complex medical challenges.
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